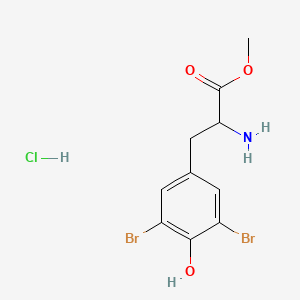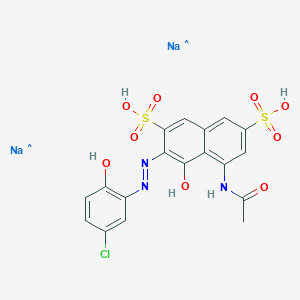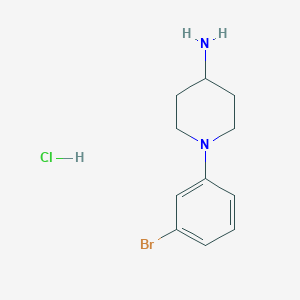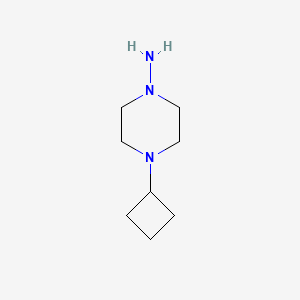
4-Cyclobutylpiperazin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclobutylpiperazin-1-amine is a chemical compound with the molecular formula C8H17N3 . It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylpiperazin-1-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclobutylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclobutylpiperazin-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
4-Cyclobutylpiperazin-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Cyclobutylpiperazin-1-amine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. Detailed mechanistic studies are often required to elucidate these interactions .
Comparación Con Compuestos Similares
Piperazine: A parent compound with a similar structure but without the cyclobutyl group.
1-Cyclopentylpiperazine: Similar structure with a cyclopentyl group instead of a cyclobutyl group.
4-Methylpiperazine: Similar structure with a methyl group instead of a cyclobutyl group
Uniqueness: 4-Cyclobutylpiperazin-1-amine is unique due to the presence of the cyclobutyl group, which can impart distinct chemical and biological properties. This structural feature may influence its reactivity, binding affinity, and overall activity in various applications .
Propiedades
Fórmula molecular |
C8H17N3 |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
4-cyclobutylpiperazin-1-amine |
InChI |
InChI=1S/C8H17N3/c9-11-6-4-10(5-7-11)8-2-1-3-8/h8H,1-7,9H2 |
Clave InChI |
MMFSEQBRBIYYJY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)N2CCN(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate](/img/structure/B12277918.png)
![4-chloro-1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12277926.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro-](/img/structure/B12277934.png)
![Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate](/img/structure/B12277938.png)
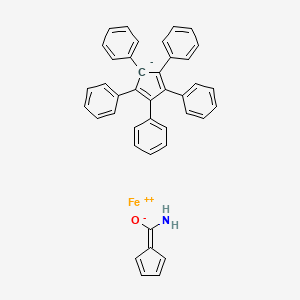
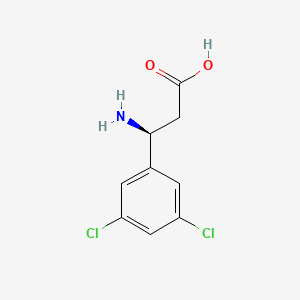
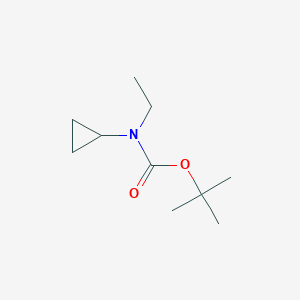
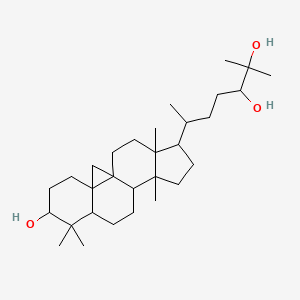
![4-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12277972.png)

